trans-10-Octadecenoic acid
CAS No.: 3386-63-8
Cat. No.: VC1811777
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3386-63-8 |
|---|---|
| Molecular Formula | C18H34O2 |
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | (E)-octadec-10-enoic acid |
| Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8+ |
| Standard InChI Key | QXJSBBXBKPUZAA-CMDGGOBGSA-N |
| Isomeric SMILES | CCCCCCC/C=C/CCCCCCCCC(=O)O |
| SMILES | CCCCCCCC=CCCCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCCC=CCCCCCCCCC(=O)O |
Introduction
Chemical Structure and Properties
Trans-10-Octadecenoic acid is a long-chain unsaturated fatty acid with the molecular formula C18H34O2 and a molecular weight of 282.4614 g/mol . As a member of the broader class of trans fatty acids, it features a distinctive molecular configuration where the double bond displays a trans geometric isomerism. This structural characteristic significantly influences its physical properties and biological behavior compared to cis-configured counterparts.
The compound is formally identified by the CAS Registry Number 5684-82-2 . Its chemical structure consists of an 18-carbon chain with a carboxylic acid group at one end and a trans double bond positioned between the 10th and 11th carbon atoms. This specific positioning of the double bond distinguishes it from other octadecenoic acid isomers and contributes to its unique physical and biochemical characteristics.
Physical Properties
The physical properties of trans-10-Octadecenoic acid have been characterized through various analytical methods. Thermal analysis has revealed significant thermodynamic properties as shown in the following table:
These thermodynamic parameters, particularly the enthalpy of fusion, provide important insights into the compound's behavior during phase transitions and its stability under various temperature conditions. Such properties are crucial for understanding its behavior in biological systems and potential applications in various fields.
Metabolism and Biological Pathways
The metabolism of trans-10-Octadecenoic acid involves several enzymatic reactions that differ from those of its cis counterparts. Research has elucidated various aspects of its metabolic fate in biological systems, particularly in humans and ruminants.
Human Metabolism Studies
In-depth human studies have provided valuable insights into how trans-10-Octadecenoic acid is processed in the body compared to other fatty acid isomers. Research involving deuterium-labeled fatty acids has enabled precise tracking of this compound through various metabolic pathways.
Oxidation and Metabolism
Distinctive patterns emerge when examining the metabolic fate of trans-10-Octadecenoic acid after absorption. Both delta-10 isomers (trans and cis) were oxidized more rapidly than cis-9-Octadecenoic acid . This higher oxidation rate suggests these fatty acids may be preferentially used for energy production rather than being incorporated into tissue lipids. The conversion of delta-10 isomers into their corresponding 16:1 isomers was approximately three times faster than for cis-9-Octadecenoic acid, indicating differences in chain-shortening pathways between different positional isomers .
Incorporation into Complex Lipids
The studies revealed specific patterns in how trans-10-Octadecenoic acid is incorporated into more complex lipids:
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The delta-10 isomers were preferentially incorporated at the 1-acyl position and excluded from the 2-acyl position of phosphatidylcholine
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Esterification of cholesterol with delta-10 fatty acids was 2.5-4.3 times slower than for cis-9-Octadecenoic acid
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Desaturation and elongation rates for delta-10 acids were very low
These findings indicate that the position and configuration of the double bond significantly influence the metabolic fate and incorporation of fatty acids into complex lipids.
Triacylglycerol Turnover
A key feature of studies with deuterium-labeled trans-10-Octadecenoic acid is that actual weight data for the labeled fats were obtained, allowing precise quantification of metabolic parameters . This methodological approach enabled researchers to calculate plasma triacylglycerol turnover rates of 3.47-5.13 mg/min per kg in human subjects . Additionally, plasma and chylomicron triacylglycerol data provided evidence that absorption of the deuterated fats mobilized 10-12 g of a triacylglycerol pool present in intestinal cells . These findings contribute to our understanding of lipid metabolism dynamics and the role of specific fatty acid isomers in these processes.
Role in Milk Fat Depression
Trans-10-Octadecenoic acid has been extensively studied in the context of milk fat depression (MFD) in dairy cows, a condition characterized by reduced milk fat synthesis despite normal milk production and other milk components.
Association with Milk Fat Percentage
Diet-induced milk fat depression involves the interrelation between rumen fermentation and mammary synthesis of milk fat, and the reduction in milk fat coincides with a marked increase in the trans-10-Octadecenoic acid content of milk fat . This correlation has been observed across multiple studies and dietary conditions, suggesting a potential mechanistic relationship.
The relationship between changes in trans-octadecenoic content in milk fat and changes in milk fat percentage has been consistent across dietary comparisons involving numerous studies . This relationship exists over substantial changes in trans-octadecenoic acid percentages and across a wide range of feeding situations, including low-fiber diets and diets supplemented with partially hydrogenated oils, plant oils, fish oils, or full-fat oilseeds .
Trans-Octadecenoic Acid Content in Experimental Diets
In research examining the interrelationship between diet, trans fatty acids, and milk fat, the sum of trans-6- through trans-12-Octadecenoic acids varied significantly depending on diet composition . Different dietary conditions produced markedly different profiles of trans-octadecenoic acids, with particularly pronounced effects observed when combining low-fiber diets with unsaturated fatty acid supplementation.
This data highlights the complex interplay between dietary components and rumen biohydrogenation pathways that influence the production of various trans-octadecenoic acid isomers. The differential production of these isomers under various dietary conditions contributes to our understanding of the mechanisms underlying diet-induced milk fat depression.
Comparative Studies with Other Isomers
Understanding how trans-10-Octadecenoic acid compares to other fatty acid isomers provides valuable context for its biological significance and potential applications.
Comparison with cis-10-Octadecenoic Acid
Direct comparisons between trans-10 and cis-10-Octadecenoic acid provide insight into how the configuration of the double bond affects metabolism. Despite their different geometric configurations, these positional isomers share several metabolic characteristics that distinguish them from the more common cis-9-Octadecenoic acid:
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Both isomers were absorbed with similar efficiency to cis-9-Octadecenoic acid
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Both showed higher oxidation rates compared to cis-9-Octadecenoic acid
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Both exhibited faster conversion to corresponding 16:1 isomers (approximately three times faster than cis-9-Octadecenoic acid)
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Both demonstrated preferential incorporation at the 1-acyl position and exclusion from the 2-acyl position of phosphatidylcholine
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Both showed slower rates of cholesterol esterification compared to cis-9-Octadecenoic acid
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Both exhibited very low rates of desaturation and elongation
These similarities suggest that the position of the double bond (delta-10) may exert a stronger influence on metabolic fate than the geometric configuration (cis vs. trans) in some metabolic pathways.
Comparison with Other trans-Octadecenoic Acids
Different trans-Octadecenoic acid isomers (varying in the position of the trans double bond) have been studied in relation to milk fat depression and other metabolic effects . The position of the trans double bond significantly affects biological activity, with some isomers showing stronger effects than others.
Various dietary conditions produce different distributions of trans-octadecenoic acid isomers, suggesting complex interactions between diet composition, rumen metabolism, and the production of specific fatty acid isomers . These different isomers may have varying biological effects and metabolic fates, contributing to the complex relationship between dietary factors and physiological outcomes.
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